(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H8BN5O2 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrazole ring. It is slightly soluble in water and has a density of approximately 1.50 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology: This compound has applications in biological research, where it is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases, including cancer and bacterial infections .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of specific enzymes or the modulation of biological pathways . This interaction is crucial in its role as an enzyme inhibitor and in its potential therapeutic applications .
Comparison with Similar Compounds
- 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester
- 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: Compared to similar compounds, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
[6-(2-methyltetrazol-5-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN5O2/c1-13-11-7(10-12-13)6-3-2-5(4-9-6)8(14)15/h2-4,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFDNBCBUPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=NN(N=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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